molecular formula C13H12N2OS2 B5494717 2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide

2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5494717
M. Wt: 276.4 g/mol
InChI Key: WPLWYRGXPJBJTR-UHFFFAOYSA-N
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Description

2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a prop-2-en-1-ylsulfanyl group and a thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzamide Core: The benzamide core can be introduced via an amidation reaction between a benzoyl chloride derivative and the thiazole-containing amine.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: The final step involves the nucleophilic substitution of a suitable leaving group on the benzamide core with prop-2-en-1-ylthiol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The prop-2-en-1-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to the corresponding amine under suitable conditions.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-en-1-ylsulfanyl group and thiazole ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide core.

    2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)phenylacetamide: Contains a phenylacetamide core instead of benzamide.

Uniqueness

2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the prop-2-en-1-ylsulfanyl group and the thiazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-2-8-17-11-6-4-3-5-10(11)12(16)15-13-14-7-9-18-13/h2-7,9H,1,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLWYRGXPJBJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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